molecular formula C11H16N4O B2947191 N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide CAS No. 2411238-25-8

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide

Cat. No.: B2947191
CAS No.: 2411238-25-8
M. Wt: 220.276
InChI Key: BJJQAQUZVJKBJD-UHFFFAOYSA-N
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Description

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with N-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as non-small cell lung cancer (NSCLC).

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinase activity can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide stands out due to its specific structural features that allow for selective binding to certain kinase enzymes. This selectivity can result in fewer off-target effects and improved therapeutic efficacy compared to other similar compounds .

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-5-10(16)15(4)8-9-6-7-12-11(13-9)14(2)3/h5-7H,1,8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJQAQUZVJKBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CN(C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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